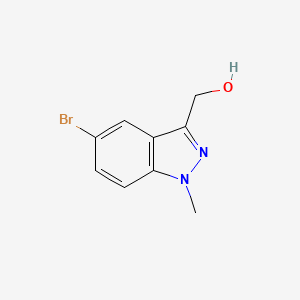

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C9H9BrN2O. It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 5-position, a methyl group at the 1-position, and a methanol group at the 3-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1-methyl-1H-indazol-3-yl)methanol typically involves the bromination of 1-methylindazole followed by the introduction of a methanol group at the 3-position. One common method involves the reaction of 1-methylindazole with bromine in the presence of a suitable solvent to yield 5-bromo-1-methylindazole. This intermediate is then subjected to a reaction with formaldehyde and a reducing agent to introduce the methanol group at the 3-position .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment to facilitate the process .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carbonyl derivatives:

-

Oxidation to aldehyde : Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane yields (5-bromo-1-methyl-1H-indazol-3-yl)carboxaldehyde .

-

Oxidation to carboxylic acid : Stronger oxidants such as potassium permanganate (KMnO₄) in acidic conditions produce (5-bromo-1-methyl-1H-indazol-3-yl)carboxylic acid .

Key Reaction Conditions:

Substitution Reactions

The bromine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling:

-

Buchwald–Hartwig amination : Reacting with ammonia or amines in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand produces 5-amino-1-methyl-1H-indazol-3-yl)methanol .

-

Suzuki–Miyaura coupling : Using arylboronic acids with Pd(PPh₃)₄ generates biaryl derivatives .

Example Reaction Pathway:

text(5-Bromo-1-methyl-1H-indazol-3-yl)methanol + PhB(OH)₂ → Pd(PPh₃)₄, K₂CO₃, DMF, 100°C → (5-Phenyl-1-methyl-1H-indazol-3-yl)methanol

Esterification and Etherification

The hydroxyl group undergoes esterification or etherification:

-

Acetylation : Treatment with acetic anhydride in pyridine forms (5-bromo-1-methyl-1H-indazol-3-yl)methyl acetate .

-

Methyl ether formation : Reaction with methyl iodide and NaH in THF yields (5-bromo-1-methyl-1H-indazol-3-yl)methoxymethane .

Comparative Conditions:

| Transformation | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acetylation | Ac₂O, pyridine | CH₂Cl₂ | RT | 85% |

| Methyl ether | CH₃I, NaH | THF | 0°C→RT | 78% |

Reductive Dehalogenation

The bromine atom can be removed via catalytic hydrogenation:

-

Hydrodebromination : H₂ gas with Pd/C catalyst in ethanol at 50°C produces (1-methyl-1H-indazol-3-yl)methanol .

Yield: 92% .

Cyclization and Ring Functionalization

The indazole core participates in cycloaddition and annulation:

-

Click chemistry : Reaction with azides under Cu(I) catalysis forms triazole-linked derivatives .

-

Friedel–Crafts alkylation : Reacts with benzaldehyde in the presence of BF₃·Et₂O to generate fused-ring systems .

Comparative Reactivity Insights

The methyl group at N-1 enhances steric hindrance, moderating reaction rates in substitution compared to non-methylated analogs . Bromine’s electron-withdrawing effect increases electrophilicity at the 5-position, favoring cross-coupling over NAS .

Stability and Side Reactions

-

Thermal decomposition : Prolonged heating above 150°C leads to debromination and indazole ring degradation.

-

Acid sensitivity : Strong acids (e.g., HCl) induce demethylation at N-1, forming (5-bromo-1H-indazol-3-yl)methanol .

This compound’s versatility in oxidation, substitution, and coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental optimization of catalysts and solvents is critical for maximizing yields in cross-coupling applications .

Aplicaciones Científicas De Investigación

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of (5-Bromo-1-methyl-1H-indazol-3-yl)methanol is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-1-methyl-1H-indazole: Lacks the methanol group at the 3-position.

1-Methyl-1H-indazol-3-ylmethanol: Lacks the bromine atom at the 5-position.

5-Bromo-3-methyl-1H-indazole: Lacks the methanol group at the 3-position and has a methyl group at the 3-position instead.

Uniqueness

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol is unique due to the presence of both the bromine atom at the 5-position and the methanol group at the 3-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Actividad Biológica

(5-Bromo-1-methyl-1H-indazol-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Molecular Formula : C9H9BrN2O

Molecular Weight : 241.08 g/mol

CAS Number : 1352494-93-9

The compound features a bromine atom at the 5-position and a methanol group at the 3-position of the indazole ring, which contributes to its unique chemical reactivity and biological profile .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study reported that increasing concentrations of this compound resulted in a corresponding increase in the zone of inhibition against various bacterial strains, demonstrating its potential as an antibacterial agent .

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 1 | 10 |

| 2 | 15 |

| 2.5 | 20 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell proliferation, such as DNA gyrase, with binding energies indicating strong interactions with target proteins .

In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. The following table summarizes its IC50 values against selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| H1975 | 25.3 ± 4.6 |

| PC9 | 77.4 ± 6.2 |

| HCC827 | 38.6 |

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets within cells, potentially inhibiting enzymes or receptors critical for disease progression .

Case Studies

- Antibacterial Study : A study conducted by Gaikwad et al. demonstrated the compound's efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibacterial therapies .

- Cancer Research : In a recent investigation, this compound was shown to inhibit tumor growth in xenograft models of lung cancer, suggesting its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

(5-bromo-1-methylindazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-9-3-2-6(10)4-7(9)8(5-13)11-12/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCRLZJRMDWWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.